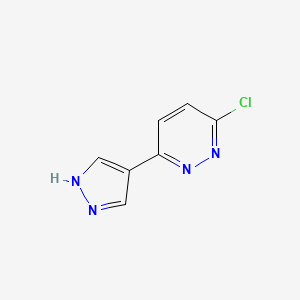

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

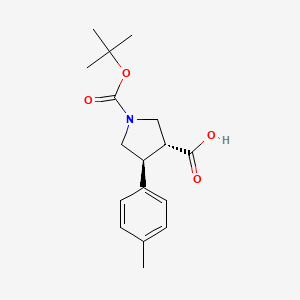

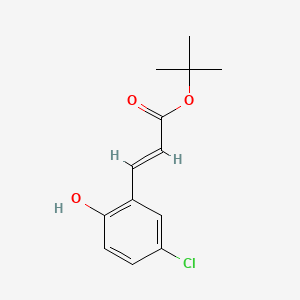

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a chemical compound with the linear formula C7H5ClN4 . It is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .

Synthesis Analysis

The synthesis of this compound involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine or 3-chloro-6-(lH-pyrazol-l-yl)pyridazine . These compounds are obtained from the cyclization of 3-chloro-6-hydrazinylpyridazine with acetoacetone and/or 3-dimethylamino acrolein .Molecular Structure Analysis

The molecular structure of this compound is characterized by a planar geometry with a root mean square deviation of 0.022 Å . The packing results in polymeric chains extending along the a axis .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 180.6 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Photophysical and Electronic Properties

The study on the electronic and photophysical properties of ReI(CO)3Br complexes highlighted how 3-chloro-6-(1H-pyrazol-4-yl)pyridazine, among other pyrazolyl–pyridazine ligands, can modulate these properties. These complexes exhibit unique octahedral geometry, fac-isomerism, and coplanar arrangements that influence their electronic transitions and redox behavior. This research could pave the way for developing new materials with potential applications in photochemistry and photophysics (Saldías et al., 2019).

Inhibition Studies and Molecular Docking

A green synthesis approach led to novel pyrazolylpyridazine amines, derived from this compound, showing moderate to potent inhibitory activity against yeast α-glucosidase. These findings, supported by molecular docking studies, suggest these compounds could be explored further for their therapeutic potential, particularly in managing conditions like diabetes (Chaudhry et al., 2017).

Surface Protection and Corrosion Inhibition

Research on this compound derivatives for mild steel surface protection in acidic environments revealed their potential as effective corrosion inhibitors. These derivatives form a protective layer on the metal surface, inhibiting both the oxidation and reduction reactions involved in the corrosion process. This application is particularly relevant in industries where metal preservation is crucial (Olasunkanmi et al., 2018).

Synthesis of Fused Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a variety of fused heterocyclic compounds with potential chemical and pharmacological activities. Such synthetic pathways enable the development of novel compounds that can be further explored for their therapeutic benefits, showcasing the versatility of this compound in medicinal chemistry (Johnston et al., 2008).

Antimicrobial and Anticancer Agents

A series of novel compounds synthesized from this compound demonstrated promising antimicrobial activity against various pathogenic strains and exhibited anticancer potential against colon and breast cancer cells. These findings suggest the potential of these compounds in developing new treatments for infectious diseases and cancer (Zaki et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Similar compounds have shown significant activity on kinases such as p70s6kβ

Mode of Action

It has been observed that similar compounds interact with their targets and cause changes at the molecular level . For instance, some compounds bind to their targets, forming adducts through S coordination by replacement of a halide .

Biochemical Pathways

Similar compounds have been found to interact with dna, causing changes in its structure . This interaction could potentially affect various biochemical pathways.

Result of Action

Similar compounds have shown some activity against certain types of cancer cells

Análisis Bioquímico

Biochemical Properties

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with DNA-binding proteins, influencing their ability to regulate gene expression . Additionally, this compound may act as a ligand for certain metal ions, forming complexes that can alter enzymatic functions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By interacting with key signaling molecules, this compound can modulate the activity of pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, potentially leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In some cases, prolonged exposure to this compound has been associated with changes in cell viability and function, indicating potential cumulative effects .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating the activity of metabolic enzymes . For instance, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins may sequester this compound in certain tissues, influencing its localization and overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its biochemical effects . The localization of this compound within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .

Propiedades

IUPAC Name |

3-chloro-6-(1H-pyrazol-4-yl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWYXCNBZRQEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CNN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)

![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)